N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate
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Overview
Description
N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate is a chemical compound known for its unique structure and properties. It is a trialkylammonium salt that has found applications in various fields, including chemistry, biology, and industry. This compound is characterized by its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate typically involves the reaction of N,N,N-trimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N,N-trimethylaniline+methyl isocyanate→N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, aryl etherification, and phase-transfer catalysis.
Biology: The compound is utilized in fluorine radiolabelling and supramolecular recognition studies.
Industry: The compound is employed in polymer design and other industrial processes.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows it to participate in various chemical reactions, making it a versatile reagent. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylanilinium chloride
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium iodide
Comparison
Compared to these similar compounds, N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate exhibits unique reactivity due to the presence of the methylamino carbonyl group. This additional functional group enhances its versatility and makes it suitable for a broader range of applications .
Properties
CAS No. |
93777-80-1 |
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Molecular Formula |
C12H21N3O5S |
Molecular Weight |
319.38 g/mol |
IUPAC Name |
dimethyl-[4-[methyl(methylcarbamoyl)amino]phenyl]azanium;methyl sulfate |
InChI |
InChI=1S/C11H17N3O.CH4O4S/c1-12-11(15)14(4)10-7-5-9(6-8-10)13(2)3;1-5-6(2,3)4/h5-8H,1-4H3,(H,12,15);1H3,(H,2,3,4) |
InChI Key |
BCKYNWBJARDSAD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)[NH+](C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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